Cas no 22780-52-5 (1H-isoindol-3-amine)
1H-isoindol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-1H-isoindole
- 1H-Isoindol-3-amine
- 3H-isoindol-1-amine
- 1-amino-3H-isoindole
- 1-aminoisoindole hydrochloride
- 3H-Isoindol-1-ylamine
- 3-hydroisoindolylamine
- 1H-Isoindole, 3-amino-
- 3-hydroisoindolylamine, chloride
- iminoisoindoline
- Isoindolin-1-imine
- 1H-Isoindol-1-imine, 2,3-dihydro-
- MTKKGHVQPVOXIL-UHFFFAOYSA-N
- 2,3-dihydro-1H-isoindol-1-imine
- STK965381
- SBB003870
- STK530826
- BBL029116
- TRA0009399
- MCU
- 1H-isoindol-3-amine
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- MDL: MFCD00993413
- Inchi: 1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2,(H2,9,10)
- InChI Key: MTKKGHVQPVOXIL-UHFFFAOYSA-N
- SMILES: N1=C(C2C=CC=CC=2C1)N
Computed Properties
- Exact Mass: 132.06900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 163
- Topological Polar Surface Area: 38.4
Experimental Properties
- PSA: 35.88000
- LogP: 1.54370
1H-isoindol-3-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-isoindol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853542-1g |
3-Amino-1H-isoindole |
22780-52-5 | ≥95% | 1g |
¥801.00 | 2022-01-10 | |
| Chemenu | CM237235-5g |
1H-isoindol-3-amine |
22780-52-5 | 95% | 5g |
$426 | 2021-08-04 | |
| Chemenu | CM237235-10g |
1H-isoindol-3-amine |
22780-52-5 | 95% | 10g |
$693 | 2021-08-04 | |
| TRC | I819663-100mg |
1H-Isoindol-3-amine |
22780-52-5 | 100mg |
$69.00 | 2023-05-18 | ||
| TRC | I819663-250mg |
1H-Isoindol-3-amine |
22780-52-5 | 250mg |
$133.00 | 2023-05-18 | ||
| TRC | I819663-500mg |
1H-Isoindol-3-amine |
22780-52-5 | 500mg |
$196.00 | 2023-05-18 | ||
| TRC | I819663-1g |
1H-Isoindol-3-amine |
22780-52-5 | 1g |
$276.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853542-250mg |
3-Amino-1H-isoindole |
22780-52-5 | ≥95% | 250mg |
¥318.60 | 2022-01-10 | |
| Alichem | A199009598-1g |
3-Amino-1H-isoindole |
22780-52-5 | 95% | 1g |
$238.36 | 2023-09-02 | |
| Alichem | A199009598-5g |
3-Amino-1H-isoindole |
22780-52-5 | 95% | 5g |
$723.18 | 2023-09-02 |
1H-isoindol-3-amine Suppliers
1H-isoindol-3-amine Related Literature
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Guipeng Yu,Cheng Liu,Xiuping Li,Jinyan Wang,Xigao Jian,Chunyue Pan Polym. Chem. 2012 3 1024
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Jackson M. Chitanda,Demyan E. Prokopchuk,J. Wilson Quail,Stephen R. Foley Dalton Trans. 2008 6023
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3. 138. Conjugated macrocycles. Part XXVIII. Adducts from di-iminoisoindoline and arylene-m-diamines, and a new type of crossconjugated macrocycle with three-quarters of the chromophore of phthalocyanineJ. A. Elvidge,J. H. Golden J. Chem. Soc. 1957 700
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4. Heterocyclic imines and amines. Part XV. Reactions of hydrazines with 1,3-di-iminoisoindoline and related compoundsJ. A. Elvidge,A. P. Redman J. Chem. Soc. Perkin Trans. 1 1972 2820
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5. Conjugated macrocycles. Part XXVII. The formation of tetrazaporphins from imidines. TribenzotetrazaporphinJ. A. Elvidge,R. P. Linstead J. Chem. Soc. 1955 3536
Additional information on 1H-isoindol-3-amine
1H-Isoindol-3-Amine: A Comprehensive Overview
1H-Isoindol-3-Amine, identified by the CAS Registry Number 22780-52-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also known as 3-aminoisoindole, has garnered attention due to its unique structural properties and potential applications in various scientific domains. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and functionalization possibilities.
The molecular structure of 1H-Isoindol-3-Amine consists of an isoindole ring system with an amino group attached at the 3-position. This arrangement imparts the compound with distinct electronic properties, making it a valuable precursor for the synthesis of advanced materials. Researchers have explored its role in the development of two-dimensional materials, where its planar geometry and conjugated system contribute to enhanced electronic conductivity.
In the context of drug discovery, 1H-Isoindol-3-Amine has been investigated as a potential lead compound for therapeutic agents targeting various diseases. Recent studies have highlighted its ability to modulate specific biological pathways, offering promising leads for the development of novel pharmacological agents. Moreover, its structural versatility allows for further functionalization, enabling the creation of derivatives with tailored bioactivity and selectivity.
The synthesis of 1H-Isoindol-3-Amine has been optimized through innovative approaches, including microwave-assisted synthesis and catalytic methodologies. These advancements have not only improved yield and purity but also reduced reaction times, making it more accessible for large-scale applications. The compound's stability under various reaction conditions further enhances its utility in diverse chemical transformations.
In terms of environmental impact, recent research has focused on the eco-friendly synthesis and application of 1H-Isoindol-3-Amine. Green chemistry principles have been integrated into its production processes, minimizing waste generation and energy consumption. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
The application of computational tools such as density functional theory (DFT) has provided deeper insights into the electronic structure and reactivity of 1H-Isoindol-3-Amine. These studies have revealed its potential as a building block for constructing advanced functional materials, including organic semiconductors and sensors. The compound's ability to form stable complexes with metal ions further expands its utility in coordination chemistry.
In conclusion, 1H-Isoindol-3-Amine (CAS No 22780-52-5) stands as a versatile compound with multifaceted applications across various scientific disciplines. Its unique properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. Continued research into its chemical behavior and functionalization will undoubtedly unlock new opportunities for leveraging this compound in both academic and industrial settings.
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